molecular formula C24H22N2O3 B11346260 N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-5-phenyl-1,2-oxazole-3-carboxamide

N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11346260
M. Wt: 386.4 g/mol
InChI Key: FMXQYMWJQIEPJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxazole ring through cyclization reactions. The starting materials often include substituted benzaldehydes, furans, and amines. The reaction conditions may involve the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene. The reaction temperature and time are carefully controlled to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, which allow for better control of reaction parameters and scalability. Purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-METHOXYPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE
  • N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE

Uniqueness

N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to the presence of the ethylphenyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

N-[(4-ethylphenyl)methyl]-N-(furan-2-ylmethyl)-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H22N2O3/c1-2-18-10-12-19(13-11-18)16-26(17-21-9-6-14-28-21)24(27)22-15-23(29-25-22)20-7-4-3-5-8-20/h3-15H,2,16-17H2,1H3

InChI Key

FMXQYMWJQIEPJU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=NOC(=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.